Home > Products > Screening Compounds P94858 > Pracinostat hydrochloride
Pracinostat hydrochloride -

Pracinostat hydrochloride

Catalog Number: EVT-1805708
CAS Number:
Molecular Formula: C20H32Cl2N4O2
Molecular Weight: 431.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pracinostat is classified as an antineoplastic agent due to its role in cancer treatment. It functions by modulating gene expression through the inhibition of histone deacetylases, thereby promoting the accumulation of acetylated histones and facilitating chromatin remodeling. This action leads to the transcription of tumor suppressor genes and ultimately induces apoptosis in cancer cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of Pracinostat hydrochloride involves several chemical reactions that create the hydroxamic acid structure characteristic of this compound. The initial steps typically include the formation of a core structure followed by functionalization to incorporate the hydroxamic acid moiety.

  1. Starting Materials: The synthesis begins with commercially available starting materials that undergo reactions such as acylation and hydroxylation.
  2. Key Reactions: The process includes:
    • Formation of Hydroxamic Acid: This is achieved through the reaction of an amine with an acid chloride or anhydride, leading to the formation of the hydroxamic acid functional group.
    • Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to isolate Pracinostat hydrochloride in its desired form .
Molecular Structure Analysis

Structure and Data

Pracinostat hydrochloride has a molecular formula of C20H32Cl2N4O2C_{20}H_{32}Cl_{2}N_{4}O_{2} and features a complex structure that includes a hydroxamic acid group. The molecular weight is approximately 420.41 g/mol.

  • Structural Features: The compound consists of a central aromatic ring system linked to a hydroxamic acid moiety, which is integral to its biological activity.
  • Crystalline Forms: Various crystalline polymorphs have been identified, each characterized by distinct X-ray powder diffraction patterns, which can influence solubility and bioavailability .
Chemical Reactions Analysis

Reactions and Technical Details

Pracinostat hydrochloride undergoes various chemical reactions that are crucial for its mechanism of action:

  1. Inhibition Mechanism: The primary reaction involves the binding of Pracinostat to histone deacetylases, preventing their activity. This results in increased acetylation of histones and non-histone proteins.
  2. Biological Interactions: In vitro studies have demonstrated that Pracinostat can modulate signaling pathways by altering protein acetylation levels, impacting cell cycle progression and apoptosis .
Mechanism of Action

Process and Data

Pracinostat exerts its therapeutic effects primarily through the inhibition of class I and II histone deacetylases while sparing class III HDACs. This selective inhibition leads to:

  • Acetylation Accumulation: Increased levels of acetylated histones promote a more open chromatin structure, enhancing transcriptional activation of tumor suppressor genes.
  • Apoptosis Induction: The resultant changes in gene expression trigger apoptotic pathways in cancer cells, contributing to reduced tumor growth .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pracinostat hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and slightly soluble in water, which influences its formulation for clinical use.
  • Stability: Different polymorphs exhibit varying degrees of stability under environmental conditions, with some forms being more resistant to moisture and thermal degradation .
  • Melting Point: Specific melting points for different crystalline forms can vary, impacting their pharmacokinetic profiles.
Applications

Scientific Uses

Pracinostat hydrochloride has been investigated for various applications in cancer therapy:

  • Clinical Trials: It has been evaluated in multiple clinical trials as a monotherapy and in combination with other agents like azacitidine for treating acute myeloid leukemia and myelodysplastic syndromes .
  • Research Tool: Beyond clinical applications, it serves as a valuable research tool for studying epigenetic regulation in cancer biology, providing insights into the role of histone modifications in gene expression.
Molecular Mechanisms of Action

Histone Deacetylase (HDAC) Inhibition Dynamics

Pracinostat hydrochloride (chemical name: (2E)-3-{2-butyl-1-[2-(diethylamino)ethyl]-1H-1,3-benzodiazol-5-yl}-N-hydroxyprop-2-enamide hydrochloride) is an orally bioavailable hydroxamic acid-based inhibitor targeting zinc-dependent histone deacetylases (HDACs). Its small molecule structure (C~20~H~30~N~4~O~2~·HCl) enables potent engagement with HDAC catalytic sites, where the hydroxamate moiety chelates the zinc ion within the enzyme's active pocket. This interaction competitively blocks substrate access, resulting in effective enzymatic inhibition [1] [4].

Selective Targeting of HDAC Isoforms (Class I, II, IV)

Pracinostat exhibits distinct isoform selectivity, preferentially inhibiting Class I (HDAC1, HDAC2, HDAC3, HDAC8), Class II (excluding HDAC6), and Class IV (HDAC11) enzymes. Biochemical profiling reveals nanomolar inhibitory potency across these classes, with IC~50~ values ranging from 40–140 nM. Notably, it demonstrates significantly reduced activity against HDAC6 (IC~50~ = 1008 nM) and lacks inhibitory effects against NAD+-dependent Class III (SIRT1) enzymes. This selective targeting profile differentiates it from broader-spectrum HDAC inhibitors like vorinostat (SAHA) and contributes to its refined biological impact [2] [4].

Table 1: Pracinostat Hydrochloride Inhibition Profile Against HDAC Isoforms

HDAC ClassSpecific IsoformIC₅₀ (nM)Biological Consequence
Class IHDAC149Cell cycle arrest, p21 activation
HDAC243Transcriptional dysregulation
HDAC340Altered NF-κB signaling
HDAC8140Impaired hematopoiesis
Class IIaHDAC456Modulated myogenesis pathways
HDAC547Cardiac development effects
HDAC766Endothelial function impact
HDAC9137Neuronal differentiation role
Class IIbHDAC61008Minimal tubulin deacetylation
HDAC1040Altered chaperone function
Class IVHDAC1193Immune regulation modulation

Modulation of Histone Acetylation and Chromatin Remodeling

By inhibiting Class I HDACs localized primarily in the nucleus, pracinostat induces hyperacetylation of core histones (H2A, H2B, H3, H4) at lysine residues. This neutralizes the positive charge on histones, reducing their affinity for negatively charged DNA. The resultant chromatin relaxation facilitates transcriptional machinery access to previously silenced genomic regions. Key markers include increased H3K9ac and H4K16ac, epigenetic signatures associated with actively transcribed genes. This chromatin remodeling is fundamental to pracinostat's ability to reactivate epigenetically silenced loci, particularly tumor suppressor genes [1] [3].

Non-Histone Protein Acetylation and Downstream Effects

Beyond histones, pracinostat significantly modulates acetylation status of critical non-histone proteins, expanding its functional repertoire:

  • Transcription Factors: Hyperacetylation of p53 (K382) stabilizes and activates this tumor suppressor, enhancing its DNA-binding capacity and transactivation of pro-apoptotic targets like PUMA and BAX [3].
  • Signal Transducers: STAT3 acetylation (K685) disrupts its phosphorylation and dimerization, impairing nuclear translocation and transcription of survival genes (e.g., BCL2, MCL1) [4].
  • Chaperones: HSP90 acetylation compromises its ATPase activity and chaperone function, leading to polyubiquitination and proteasomal degradation of oncogenic client proteins (e.g., FLT3-ITD, BCR-ABL) [4] [7].These effects collectively drive tumor cell apoptosis, cell cycle arrest (notably G1/S and G2/M phases), and impaired DNA damage repair [1] [3].

Epigenetic Reprogramming in Hematologic Malignancies

Transcriptional Reactivation of Tumor Suppressor Genes

In myeloid malignancies, pracinostat reverses pathological epigenetic silencing by disrupting repressor complexes (e.g., NuRD, CoREST, Sin3A) that recruit HDACs to tumor suppressor gene promoters. This leads to:

  • p21^CIP1/WAF1^ Upregulation: Demethylation and H3 hyperacetylation at the CDKN1A promoter release repression, inducing p21 expression. This cyclin-dependent kinase inhibitor enforces G1/S and G2/M cell cycle arrest, validated in AML cell lines (e.g., HL-60, MOLM-13) [1] [3].
  • FOXO3A Reactivation: Acetylated FOXO3A translocates to the nucleus and transactivates genes involved in apoptosis (BIM), autophagy (LC3), and oxidative stress resistance (SOD2) [5].
  • DAPK1 and RASSF1A Restoration: Reactivation of these pro-apoptotic genes sensitizes leukemia cells to intrinsic apoptosis pathways [8].

Disruption of Oncogenic Signaling via Epigenetic Modulation

Pracinostat disrupts oncogenic transcriptional networks through multifaceted epigenetic interference:

  • MYC Attenuation: Reduces MYC binding at target gene promoters by decreasing histone acetylation at enhancer regions (super-enhancers) critical for MYC-driven transcription. This downregulates metabolic (LDHA, PKM2) and proliferative (CDK4, CYCLIN D) effectors [7].
  • WNT/β-Catenin Suppression: Promotes acetylation and cytoplasmic sequestration of β-catenin, reducing TCF/LEF-mediated transcription of stemness genes (c-MYC, CYCLIN D1, AXIN2) in leukemia stem cells [5] [7].
  • EZH2 Functional Interference: While not directly inhibiting EZH2 methyltransferase activity, pracinostat-induced H3K27ac opposes H3K27me3 repressive marks, derepressing PRC2-silenced tumor suppressors [8].

Synergistic Interactions with Intracellular Signaling Pathways

JAK-STAT Pathway Inhibition and Cross-Talk with HDAC Activity

Pracinostat demonstrates profound synergy with JAK2 inhibitors (e.g., pacritinib) in preclinical AML models, particularly those harboring JAK2V617F mutations:

  • STAT Inactivation: Pracinostat enhances JAK2 inhibitor-mediated suppression of STAT5 phosphorylation (Tyr694). Hyperacetylated STAT3/5 exhibits reduced phosphorylation kinetics and impaired transcriptional activity [2] [4].
  • Epigenetic-Enzymatic Dual Blockade: While JAK2 inhibitors block kinase activity, pracinostat concurrently downregulates JAK2 transcription by modulating promoter-associated histone acetylation/methylation balance. This combined approach overcomes compensatory signaling observed with single-agent therapy [2] [4].
  • SOCS Reinduction: Reactivates suppressors of cytokine signaling (SOCS1/3) genes via promoter demethylation/H3 hyperacetylation, augmenting negative feedback on JAK-STAT signaling [4].

FLT3-ITD Degradation and Leukemogenesis Suppression

Pracinostat exhibits marked activity in FLT3-ITD-positive AML through dual mechanisms:

  • FLT3-ITD Destabilization: Induces hyperacetylation of HSP90, disrupting its chaperone complex. This promotes polyubiquitination and proteasomal degradation of the constitutively active FLT3-ITD kinase, reducing downstream MAPK/ERK and PI3K/AKT signaling [4] [7].
  • Synergy with FLT3 Inhibitors: Combines with agents like midostaurin or gilteritinib to suppress compensatory survival pathways. Pracinostat mitigates FLT3 inhibitor-induced upregulation of anti-apoptotic BCL2 family members (MCL1, BCL-xL) via epigenetic modulation and enhances mitochondrial apoptosis [4] [7].

Table 2: Synergistic Interactions of Pracinostat Hydrochloride in Hematologic Malignancies

Pathway TargetedCombination AgentMolecular Mechanism of SynergyExperimental Model
JAK-STATPacritinib (JAK2i)Enhanced STAT5 dephosphorylation; SOCS1/3 re-expressionHEL92.1.7 cells (JAK2V617F AML)
FLT3 SignalingMidostaurin/Gilteritinib (FLT3i)HSP90 acetylation → FLT3-ITD degradation; MCL1 suppressionMV4-11 cells (FLT3-ITD AML)
DNA Damage ResponseAzacitidine (DNMTi)Enhanced global hypomethylation; p53 hyperacetylation & activationMDS/AML patient-derived xenografts
BCL2 ApoptosisVenetoclax (BCL2i)Reduced MCL1 transcription via H3 deacetylation at promoterSKM-1 cells (MDS-derived AML)

Properties

Product Name

Pracinostat hydrochloride

IUPAC Name

(E)-3-[2-butyl-1-[2-(diethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide;dihydrochloride

Molecular Formula

C20H32Cl2N4O2

Molecular Weight

431.4 g/mol

InChI

InChI=1S/C20H30N4O2.2ClH/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3;;/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25);2*1H/b12-10+;;

InChI Key

CHLPUMOYKYJFFH-PFNYCKIMSA-N

Canonical SMILES

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO.Cl.Cl

Isomeric SMILES

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)/C=C/C(=O)NO.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.